AMG 925 - 1401033-86-0

AMG 925

Catalog Number: EVT-287383
CAS Number: 1401033-86-0
Molecular Formula: C26H29N7O2
Molecular Weight: 471.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AMG 925 is a synthetically derived small molecule kinase inhibitor. [, , ] It is classified as a dual inhibitor, exhibiting potent and selective inhibitory activity against two key protein kinases: Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , , ] In scientific research, AMG 925 serves as a valuable tool to investigate the roles of FLT3 and CDK4/6 in cellular processes, particularly in the context of cancer.

Synthesis Analysis

The synthesis of AMG 925 has been achieved through a multi-step process, with a key step involving a Buchwald–Hartwig amination reaction. [] This reaction utilizes BrettPhos as a ligand and allows for the production of kilogram quantities of a critical intermediate. [] The synthesis route involves several challenging aspects, including the handling of poorly soluble intermediates. Innovative solutions, such as slurry-to-slurry amidation protocols, were employed to overcome these challenges and facilitate successful scale-up of AMG 925 production. []

Molecular Structure Analysis

The molecular structure of AMG 925 has been elucidated through various analytical techniques. [] Structurally, AMG 925 features a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine core. [] This core structure is crucial for its interaction with the kinase domains of both FLT3 and CDK4/6. [] The specific arrangement of functional groups within the molecule contributes to its high potency and selectivity for these kinases. []

Chemical Reactions Analysis

While specific details regarding the individual chemical reactions involved in the synthesis of AMG 925 are limited in the provided abstracts, the reported synthesis route suggests a series of reactions typical for heterocyclic chemistry. [] These likely include nucleophilic substitutions, ring formations, and protecting group manipulations. [] The use of a Buchwald–Hartwig amination indicates the formation of a carbon-nitrogen bond, a critical step in assembling the core structure of AMG 925. []

Mechanism of Action

AMG 925 exerts its biological effects primarily through the simultaneous inhibition of FLT3 and CDK4/6 kinases. [, , , , ]

  • FLT3 Inhibition: FLT3 is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation. [, , , , , , , , , ] AMG 925 binds to the kinase domain of FLT3, inhibiting its activity and downstream signaling pathways, including STAT5, AKT/mTOR, and MEK/ERK. [, , , , , , ] This inhibition results in reduced proliferation and increased apoptosis of AML cells. [, , , , , , ] Notably, AMG 925 retains potency against several clinically relevant FLT3 resistance mutations, such as D835Y. [, , , , , ]

  • CDK4/6 Inhibition: CDK4/6 are key regulators of the cell cycle, controlling the G1 to S phase transition. [, , , , ] By inhibiting CDK4/6, AMG 925 prevents the phosphorylation of retinoblastoma protein (Rb), thereby halting cell cycle progression. [, , , , ] This mechanism contributes to its anti-proliferative effects in AML cells. [, , , , ]

Applications
  • Investigating FLT3-Driven Cancers: AMG 925 has been instrumental in elucidating the signaling pathways downstream of FLT3 in AML. [, , , , , , , , , ] It has enabled researchers to study the impact of combined FLT3 and CDK4/6 inhibition on AML cell survival, proliferation, and resistance mechanisms. [, , , , , , , , , ]

  • Overcoming Drug Resistance: AMG 925's ability to retain potency against FLT3 resistance mutations makes it a valuable tool in studying acquired resistance mechanisms. [, , , , , ] Researchers are utilizing AMG 925 to develop strategies for overcoming resistance and improving treatment outcomes in AML. [, , , , , ]

  • Exploring Combination Therapies: AMG 925's dual inhibitory profile makes it an attractive candidate for combination therapy approaches. [, ] Studies have investigated its synergistic effects with other anti-cancer agents, such as CD33-directed antibody-drug conjugates, to enhance therapeutic efficacy in AML. []

  • Understanding AML Stem Cells: AMG 925 has been used to study the impact of combined FLT3 and CDK4/6 inhibition on AML stem and progenitor cells. [] Research utilizing AMG 925 has provided insights into the signaling networks within these cell populations and identified potential therapeutic vulnerabilities. []

  • Validating Dual Kinase Inhibition: The development and preclinical evaluation of AMG 925 has provided valuable evidence supporting the rationale for dual FLT3 and CDK4/6 inhibition as a therapeutic strategy in AML. [, , , , ] This concept may be applicable to other cancers driven by these kinases. [, , , , ]

Future Directions
  • Clinical Development: While AMG 925 has shown promising preclinical results, further clinical trials are necessary to fully assess its safety, efficacy, and optimal dosing strategies in AML patients. [, ]

  • Resistance Mechanisms: Continued research is needed to fully understand the mechanisms underlying the development of resistance to AMG 925, which may involve upregulation of alternative signaling pathways. [] This knowledge will guide the development of strategies to overcome resistance and improve long-term treatment outcomes.

  • Beyond AML: Given its dual inhibitory profile, investigating the efficacy of AMG 925 in other malignancies driven by FLT3 or CDK4/6, such as mantle cell lymphoma (MCL), is a promising avenue for future research. []

Sorafenib

  • Relevance: Sorafenib is structurally distinct from AMG 925 but shares the FLT3 inhibitory activity. [, ] Unlike AMG 925, which also targets CDK4/6, resistance to Sorafenib frequently involves FLT3 kinase domain mutations. [] This difference highlights the potential advantage of AMG 925 in mitigating resistance development.
  • Compound Description: AC220, also known as Quizartinib, is a selective FLT3 inhibitor that has shown promising results in treating FLT3-mutated AML. [, , ] Similar to Sorafenib, resistance to AC220 remains a challenge, often arising from secondary mutations in the FLT3 kinase domain. [, ]
  • Relevance: While structurally different from AMG 925, AC220 shares the FLT3 inhibitory activity. [, ] The emergence of FLT3 resistance mutations with AC220, unlike the limited resistance observed with AMG 925, emphasizes the potential benefit of the dual FLT3/CDK4/6 inhibition employed by AMG 925. []
  • Compound Description: PD0332991, also called Palbociclib, is a selective CDK4/6 inhibitor. [] It is being investigated for its potential in treating various cancers, particularly those with RB-positive status. [, ]
  • Relevance: Although structurally distinct from AMG 925, PD0332991 shares the CDK4/6 inhibitory activity. [] The observation that combining AC220 with PD0332991 reduced the occurrence of resistance mutations supports the hypothesis that dual FLT3 and CDK4/6 inhibition, as seen with AMG 925, can potentially overcome resistance. []
  • Compound Description: Midostaurin is a multi-kinase inhibitor targeting FLT3, among other kinases. [] It has demonstrated clinical efficacy in treating FLT3-mutated AML, including cases with mutations in the tyrosine kinase domain (TKD) and gatekeeper region. []
  • Relevance: Although Midostaurin, like AMG 925, inhibits FLT3, it exhibits a broader kinase inhibition profile compared to the more selective dual targeting of AMG 925. []

Gilteritinib

  • Compound Description: Gilteritinib is a potent and selective inhibitor of FLT3. [] It has demonstrated significant clinical efficacy in AML treatment, particularly against FLT3 mutations, including those located in the TKD and gatekeeper regions. []

Crenolanib

  • Compound Description: Crenolanib is a type I tyrosine kinase inhibitor that selectively targets FLT3. [] It has been evaluated for its therapeutic potential in FLT3-mutated AML. []
  • Compound Description: ASP2215 is a selective and potent inhibitor of FLT3. [] It has shown promising clinical activity in FLT3-mutated AML, including cases exhibiting resistance to other FLT3 inhibitors. []

G-749

  • Compound Description: G-749 is a FLT3 inhibitor. []
  • Relevance: G-749, while structurally distinct from AMG 925, shares the FLT3 inhibitory activity. []

Properties

CAS Number

1401033-86-0

Product Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

IUPAC Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone

Molecular Formula

C26H29N7O2

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31)

InChI Key

BBUVDDPUURMFOX-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

AMG925; AMG-925; AMG 925; FLX925; FLX-925; FLX 925.

Canonical SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.